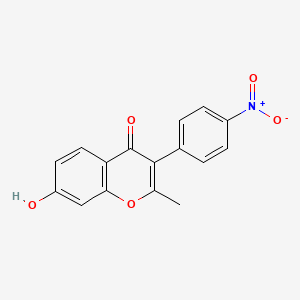
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, also known as Nitro-7H-chromen-4-one, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of flavonoids and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
Synthetic Protocols and Core Structure Significance
6H-benzo[c]chromen-6-ones, closely related to 7-hydroxy-2-methyl-3-(4-nitrophenyl)-4H-chromen-4-one, are significant due to their presence as core structures in secondary metabolites with considerable pharmacological importance. The limited quantities produced naturally have spurred the development of synthetic procedures, with methods like the Suzuki coupling reactions for the synthesis of biaryl, reactions of 3-formylcoumarin with bis(silylenol ethers), and radical-mediated cyclization of arylbenzoates being prominent. Such procedures are pivotal for the efficient synthesis of these compounds, potentially facilitating the manufacturing of new drug candidates and the total synthesis of natural products (Mazimba, 2016).
Biological Applications and Pharmacological Importance
The broader family of coumarins, which includes compounds like this compound, is recognized for its array of biological properties. These compounds are utilized in various industries, including pharmaceuticals, perfumery, and agrochemicals. Hydroxycoumarins, a subset of this family, exhibit physical, chemical, and biological properties, making them crucial in fields like genetics, pharmacology, and microbiology (Yoda, 2020). Another study emphasizes the anticancer potential of related compounds, noting their high tumor specificity and minimal keratinocyte toxicity, thereby highlighting the medical significance of these compounds in drug development (Sugita et al., 2017).
Antioxidant Properties and Potential Therapeutic Uses
Chromones and their derivatives, including this compound, are noted for their antioxidant properties, which are crucial in neutralizing active oxygen and halting free radical processes that can lead to cell impairment and various diseases. The presence of certain functional groups, such as the double bond, a carbonyl group of the chromone, and specific hydroxyl groups, plays a vital role in their radical scavenging activity. These properties suggest potential therapeutic applications in treating diseases associated with oxidative stress and free radical damage (Yadav et al., 2014).
properties
IUPAC Name |
7-hydroxy-2-methyl-3-(4-nitrophenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-9-15(10-2-4-11(5-3-10)17(20)21)16(19)13-7-6-12(18)8-14(13)22-9/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGJXULXQOZKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


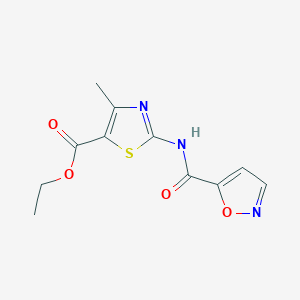
![Methyl 4-(2-(2-(diethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B3012009.png)
![N-(2,6-Difluorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B3012010.png)

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)
![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

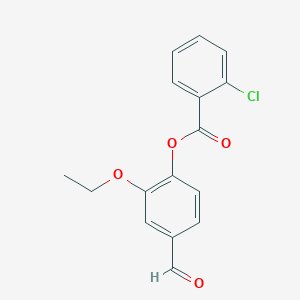
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)
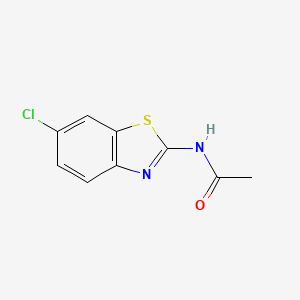
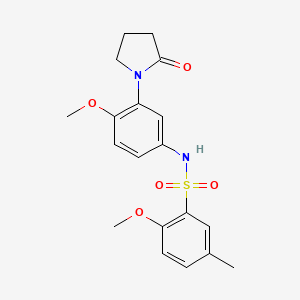
![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)